1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-methyl-N-(1-methylbenzimidazol-5-yl)indole-6-carboxamide |
InChI |
InChI=1S/C18H16N4O/c1-21-8-7-12-3-4-13(9-17(12)21)18(23)20-14-5-6-16-15(10-14)19-11-22(16)2/h3-11H,1-2H3,(H,20,23) |
InChI Key |
AAJRHHWIEMOGFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)N(C=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Indole Ring Formation: The indole ring is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling of Benzimidazole and Indole Rings: The benzimidazole and indole rings are then coupled through a series of reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide is , with a molecular weight of approximately 304.35 g/mol. The compound features a benzimidazole moiety, which is known for its rich pharmacological profile, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Anti-Cancer Activity
Research indicates that derivatives of benzimidazole, including 1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide, exhibit significant anti-cancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and U87 (glioblastoma) . For instance, one study reported that a related benzimidazole derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF7 cells, indicating effective cytotoxicity .
Anti-inflammatory Effects
Benzimidazole derivatives are also noted for their anti-inflammatory effects. Compounds similar to 1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation . In vitro studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against COX enzymes, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Research has indicated that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria . For example, derivatives showed effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .
Case Study 1: Anti-Cancer Activity Assessment
In a controlled study involving tumor-bearing mice, treatment with a benzimidazole derivative led to significant tumor growth suppression compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates in treated versus untreated cell lines, confirming the compound's potential as an anti-cancer agent .
Case Study 2: Inhibition of Inflammation
A comparative analysis was conducted on various benzimidazole derivatives to evaluate their anti-inflammatory effects through edema reduction in animal models. Results indicated that certain compounds exhibited over 90% reduction in edema compared to standard treatments like diclofenac .
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical distinctions between the target compound and related derivatives:
Key Comparative Insights
Heterocyclic Core Variations: The target compound’s indole-benzimidazole framework contrasts with thiazole () or pyrazole () cores in analogs. Thiazole derivatives often exhibit enhanced metabolic stability but may reduce solubility due to increased hydrophobicity.
Substituent Effects: Methyl groups on both heterocycles in the target compound likely improve pharmacokinetic profiles compared to bulkier substituents like the methanonaphthalenyl group in Isopyrazam (). Sulfamoyl or chlorophenyl groups () enhance interactions with polar residues in enzymes (e.g., kinases or carbonic anhydrases) but may increase off-target risks.
Linker Flexibility: The carboxamide linker in the target compound is a common feature in bioactive molecules due to its hydrogen-bonding capacity. By contrast, sulfamoyl () or amino-thiazole () linkers alter electronic properties and steric bulk, influencing binding kinetics.
Biological Implications: Compounds with trifluoromethyl groups (e.g., ) often exhibit improved lipophilicity and bioavailability but may face metabolic challenges (e.g., defluorination).
Biological Activity
1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, comprising an indole and a benzimidazole moiety, suggest a diverse range of biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N4O, with a molecular weight of 304.3 g/mol. The structural arrangement includes a carboxamide group attached to the indole ring and a methyl-substituted benzimidazole, contributing to its biological activity.
Mechanisms of Biological Activity
Research indicates that 1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide interacts with specific molecular targets, inhibiting enzymes and receptors involved in critical biological pathways. Notably, it has shown promise in:
- Inhibition of Kinases : This compound has been identified as a potential inhibitor of kinases associated with cell proliferation, suggesting applications in anti-cancer therapies. For instance, it may inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers .
- Molecular Docking Studies : These studies have elucidated the binding affinities of this compound to various targets, revealing its potential to modulate signaling pathways crucial for tumor growth and survival.
In vitro Studies
In vitro assays have demonstrated the compound's antiproliferative effects against several cancer cell lines. Below is a summary of key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 2.4 | Significant growth inhibition |
| HepG2 (Liver Cancer) | 3.8 | Moderate growth inhibition |
| MCF-7 (Breast Cancer) | 5.1 | Moderate growth inhibition |
These results indicate that the compound exhibits selective cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent .
In vivo Studies
In vivo studies using xenograft models have further supported the compound's efficacy:
- Tumor Growth Inhibition : In animal models, treatment with this compound resulted in nearly complete inhibition of tumor growth in FGFR-driven xenografts, showcasing its therapeutic potential .
Case Studies
Recent literature has documented several case studies involving 1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide:
- Case Study on FGFR Inhibition : A study demonstrated that this compound effectively inhibited FGFR activity with an IC50 value of 15 nM, leading to reduced proliferation in treated cells .
- Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy .
Q & A
Advanced Research Question
- Molecular Docking : Identify potential binding sites in biological targets (e.g., enzymes or receptors).
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for condensation reactions).
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes.
Integrate computational predictions with experimental assays (e.g., IC₅₀ determination) for validation .
What methodologies optimize reaction conditions for high-yield synthesis?
Advanced Research Question
- Factorial Design : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., acetic acid reflux time vs. yield).
Evidence from hydrazine-carboxamide syntheses shows yield improvements via controlled stoichiometry (1:1 molar ratio) and glacial acetic acid as a catalyst .
How to synthesize metal complexes with this compound?
Advanced Research Question
- Coordination Site Analysis : Benzimidazole nitrogen and carboxamide oxygen are potential ligands.
- Synthesis Protocol : React with transition metals (Cu²⁺, Ni²⁺) in 1:1 or 1:2 molar ratios under inert conditions.
Characterize via UV-Vis (d-d transitions), EPR (for paramagnetic metals), and X-ray crystallography .
What strategies mitigate purity challenges in large-scale synthesis?
Advanced Research Question
- Recrystallization : Use DMF/acetic acid mixtures for high-purity crystals.
- HPLC Purification : Separate by-products using C18 columns and acetonitrile/water gradients.
- Impurity Profiling : Reference pharmacopeial standards (e.g., EP impurities) and LC-MS for trace analysis .
How to integrate computational reaction design with experimental synthesis?
Advanced Research Question
- In Silico Pathway Prediction : Use quantum mechanics/molecular mechanics (QM/MM) to model reaction mechanisms.
- Iterative Feedback : Validate computational predictions with small-scale reactions (e.g., 0.1 mmol) and refine parameters.
ICReDD’s approach combines reaction path searches with experimental data circulation for accelerated discovery .
What best practices ensure reproducibility across laboratories?
Advanced Research Question
- Detailed Protocols : Specify exact reagent grades, equipment calibration, and environmental controls (humidity/temperature).
- Round-Robin Testing : Collaborate with multiple labs to statistically analyze yield/purity variance.
- Open Data Sharing : Publish raw spectral data and reaction logs in repositories like Zenodo .
How to systematically investigate structure-activity relationships (SAR) of derivatives?
Advanced Research Question
- Analog Synthesis : Modify substituents (e.g., methyl, methoxy groups) on the benzimidazole or indole moieties.
- Biological Assays : Test anticonvulsant, antimicrobial, or kinase inhibition activity.
- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
